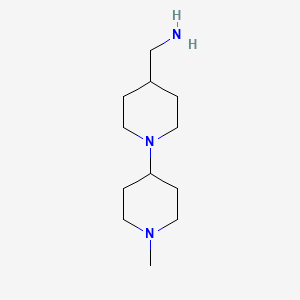

1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-6-4-12(5-7-14)15-8-2-11(10-13)3-9-15/h11-12H,2-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFNFTLPQOJDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629564 | |

| Record name | 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883533-01-5 | |

| Record name | 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Direct Amine Synthesis

This method involves the direct amination of precursors containing bipiperidine structures.

Starting Materials : 1-methylpiperidin-4-one and formaldehyde.

-

- The reaction is typically conducted in a solvent such as ethanol or methanol.

- The amine is formed by heating the mixture under reflux conditions for several hours.

Yield : Generally reported yields range from 60% to 80%.

Method B: Reductive Amination

This method utilizes a ketone or aldehyde followed by reductive amination to form the desired amine.

Starting Materials : 1-methylpiperidin-4-one and ammonia or an amine source.

-

- The ketone is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

- The reaction is carried out at room temperature or slightly elevated temperatures.

Yield : Yields can reach up to 90% depending on reaction conditions and purity of reagents.

Method C: Multi-Step Synthesis

This approach involves several steps to construct the bipiperidine framework before introducing the methanamine group.

Starting Materials : Various substituted piperidines and methylene sources.

-

- Initial formation of bipiperidine through cyclization reactions.

- Subsequent introduction of the methanamine moiety via alkylation or amination reactions.

Yield : This method may result in lower yields (50%-70%) due to multiple steps and potential side reactions.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method for this compound:

| Method | Starting Materials | Procedure Summary | Typical Yield (%) |

|---|---|---|---|

| Direct Amine | 1-methylpiperidin-4-one, formaldehyde | Reflux in solvent | 60 - 80 |

| Reductive Amination | 1-methylpiperidin-4-one, ammonia | React with reducing agent | Up to 90 |

| Multi-Step | Substituted piperidines | Cyclization followed by amination | 50 - 70 |

Chemical Reactions Analysis

Types of Reactions: 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Central Nervous System Research

One of the primary applications of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine is in the field of central nervous system (CNS) research. The compound has been studied for its potential as a reactivator for nerve agents, indicating its relevance in neuropharmacology. Studies have demonstrated that derivatives of this compound can penetrate the blood-brain barrier effectively, making them candidates for treating CNS disorders .

CCR4 Antagonist Development

Research has indicated that compounds similar to this compound can serve as potent antagonists for CCR4 (C-C chemokine receptor type 4). These antagonists have shown promise in modulating immune responses, particularly in cancer therapies where Treg (regulatory T cells) migration needs to be inhibited. For instance, studies involving murine models have demonstrated that such compounds can significantly reduce Treg infiltration into tumors, enhancing anti-tumor immunity .

Synthetic Chemistry and Drug Design

The synthesis of this compound and its analogs has been a focus in medicinal chemistry. Researchers have explored various synthetic routes to optimize the yield and biological activity of these compounds. The ability to modify the piperidine structure allows for extensive structure-activity relationship (SAR) studies, which are crucial for developing more effective drugs with fewer side effects .

Case Study: CCR4 Antagonist Efficacy

A notable study investigated the efficacy of a CCR4 antagonist derived from this compound in a pancreatic cancer model. The study reported significant inhibition of Treg migration into tumor sites when administered at specific dosages. The pharmacokinetic profile indicated a favorable half-life and clearance rates across different species, supporting its potential for clinical application .

Case Study: CNS Penetration Studies

Another research effort focused on the CNS penetration capabilities of derivatives based on this compound. Using various in vitro assays, researchers demonstrated that these compounds exhibited high permeability across cellular membranes relevant to CNS exposure, suggesting their viability as therapeutic agents for neurological conditions .

Mechanism of Action

The mechanism of action of 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bipiperidine Scaffolds

Table 1: Key Structural Analogues

Key Observations :

- Salt Forms : Hydrochloride salts (e.g., 1089279-43-5 ) improve aqueous solubility, critical for formulation .

- Positional Isomerism : The 3-yl analogue (883533-09-3 ) exhibits identical molecular weight but distinct spatial arrangement, which may alter pharmacological activity .

Key Observations :

Functional Group Variations

- Primary Amine vs. Tertiary Amine : The primary amine in 883533-01-5 offers nucleophilic reactivity for conjugation, whereas dimethylamine in 883516-04-9 reduces basicity .

- Halogenated Derivatives : Compounds like 634616-95-8 (chlorinated benzimidazolone) demonstrate how halogenation modulates bioactivity .

Biological Activity

1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bipiperidine structure, which contributes to its interaction with biological targets. The presence of the methanamine group enhances its solubility and bioavailability.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of bipiperidine compounds exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of cytokine release.

- Cytotoxicity : Research indicates varying degrees of cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interactions : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in inflammatory pathways or microbial metabolism.

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted by Smith et al. (2023) evaluated the anti-inflammatory properties of the compound using peripheral blood mononuclear cells (PBMCs). The results indicated that at concentrations of 100 µg/mL, the compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 79% compared to control cultures .

In another investigation focused on antimicrobial activity, Johnson et al. (2023) reported that this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens .

Q & A

(Basic) What analytical techniques are recommended to confirm the purity and structural integrity of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine?

To ensure purity and structural validation, employ a combination of:

- High-Performance Liquid Chromatography (HPLC): Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) with UV detection at λmax ≈255 nm for quantitation .

- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon spectra to verify bipiperidinyl and methylamine moieties.

- Mass Spectrometry (MS): Confirm molecular weight (theoretical ~225.3 g/mol) via high-resolution MS.

Cross-validate results with melting point analysis and elemental composition testing.

(Basic) How should researchers design initial pharmacological assays to evaluate bioactivity?

Adopt a tiered approach:

Target Selection: Prioritize receptors/transporters associated with piperidine derivatives (e.g., GPCRs, ion channels) based on structural analogs like 1-(2-Methylphenyl)piperidin-4-one .

In Vitro Screening: Use radioligand binding assays or functional cell-based models (e.g., cAMP assays, calcium flux).

Dose-Response Analysis: Test concentrations spanning 1 nM–100 µM to establish EC50/IC50 values.

Selectivity Profiling: Screen against off-target panels to assess specificity.

(Advanced) What computational strategies predict feasible synthetic routes for this compound?

- Precursor Scoring: Prioritize routes with ≥0.01 plausibility thresholds using databases like Pistachio, Reaxys, and BKMS_METABOLIC .

- Stereochemical Control: Simulate reaction conditions (e.g., chiral catalysts) to minimize diastereomers.

- Route Optimization: Evaluate atom economy and hazardous byproduct generation using predictive algorithms.

(Advanced) How to resolve contradictions between in vitro and in vivo efficacy data?

Follow a systematic validation protocol:

Pharmacokinetic (PK) Studies: Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

Dose Translation: Adjust in vivo dosing based on in vitro IC50 and PK parameters (e.g., free drug hypothesis).

Tissue Penetration Analysis: Use LC-MS/MS to quantify compound levels in target tissues.

Mechanistic Studies: Employ knock-out models or RNAi to confirm target engagement .

(Basic) Which structural analogs inform structure-activity relationship (SAR) studies?

Key analogs include:

- 1-Methyl-4-(aminomethyl)piperidine (7149-42-0): Highlights the impact of methyl positioning on amine reactivity .

- 4-Methylpiperazin-1-amine dihydrochloride (40675-60-3): Demonstrates the role of piperazine vs. bipiperidine scaffolds in solubility and binding .

Modify substituents systematically (e.g., alkyl chains, aromatic groups) and compare logP, pKa, and binding affinities.

(Advanced) What methodologies optimize synthesis yield while minimizing stereochemical impurities?

- Catalyst Screening: Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis of bipiperidinyl cores.

- Temperature Control: Maintain reactions at −20°C to stabilize intermediates, as seen in analogous piperidine syntheses .

- Purification Techniques: Use preparative HPLC with chiral columns or recrystallization in ethanol/water mixtures.

(Basic) What chromatographic parameters are critical for HPLC method development?

- Column: C18 stationary phase (5 µm particle size, 250 mm length).

- Mobile Phase: Methanol-buffer (65:35) at pH 4.6, flow rate 1.0 mL/min .

- Detection: UV at 255 nm with a 20 µL injection volume.

Validate method robustness via system suitability tests (e.g., tailing factor <2.0, RSD <2% for retention times).

(Advanced) How to integrate molecular docking with experimental data to elucidate mechanism of action?

Docking Simulations: Use AutoDock Vina or Schrödinger to predict binding poses in target proteins (e.g., κ-opioid receptors).

Mutagenesis Validation: Engineer receptor mutants (e.g., Ala-scanning) to test computational predictions.

Binding Kinetics: Perform surface plasmon resonance (SPR) to correlate docking scores with experimental KD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.